molecular formula C18H23N3O3S2 B3898048 N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide

N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide

Cat. No. B3898048
M. Wt: 393.5 g/mol
InChI Key: GDZXSFKCRDAFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Mechanism of Action

N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide is a selective inhibitor of BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated by the binding of antigen to the B-cell receptor, leading to downstream signaling events that ultimately result in B-cell activation and proliferation. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. In addition, this compound has been shown to reduce the proliferation of CLL cells and induce cell death in MCL cells. This compound has also been shown to inhibit the growth of DLBCL tumors in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its effectiveness in vivo. In addition, this compound may have limited efficacy in patients with acquired resistance to BTK inhibitors.

Future Directions

For N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide include the evaluation of its efficacy in clinical trials and the development of more potent and selective BTK inhibitors.

Scientific Research Applications

N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies.

properties

IUPAC Name

N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-13-9-17(14(2)25-13)26(23,24)21-8-4-5-15(12-21)10-20-18(22)16-6-3-7-19-11-16/h3,6-7,9,11,15H,4-5,8,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXSFKCRDAFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCCC(C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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